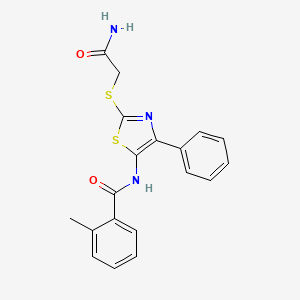

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-12-7-5-6-10-14(12)17(24)22-18-16(13-8-3-2-4-9-13)21-19(26-18)25-11-15(20)23/h2-10H,11H2,1H3,(H2,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZRYGCZMBHOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, alongside an acetamide functional group that enhances its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of thiazole compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Reference |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Antimicrobial | |

| N-(4-methylthiazol-5-yloxy)acetamide | Anticancer | |

| N-(5-bromo-thiazolyl)benzamide | Antitumor |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various in vitro studies. The thiazole moiety contributes to the inhibition of cancer cell proliferation by interfering with metabolic pathways essential for tumor growth. For example, derivatives of thiazole have shown efficacy against leukemia and breast cancer cell lines.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cellular metabolism.

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, thereby preventing further proliferation.

- Apoptosis Induction : It can trigger apoptotic pathways leading to programmed cell death in malignant cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiazole derivatives. The introduction of various substituents on the thiazole and acetamide portions allows researchers to explore the structure–activity relationships (SAR).

Synthetic Pathway Example

- Starting Material : 4-fluorophenylacetone.

- Reagents : Thioacetic acid, amine derivatives.

- Conditions : Reflux conditions followed by purification via chromatography.

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of several thiazole derivatives, including N-(2-((2-amino-2-oxoethyl)thio)-4-fluorophenylthiazol-5-yl)-acetophenone against bacterial strains. The findings revealed an IC50 value indicating potent activity against E. coli (ID50 = M) and S. aureus (ID50 = M) .

Study 2: Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of M, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Key Structural and Pharmacological Insights

Role of the 2-Methylbenzamide Group

The target compound’s 2-methylbenzamide group enhances lipophilicity compared to the non-methylated analog in . This modification may improve membrane permeability and target binding, as seen in fluorinated benzamides (), where electron-withdrawing groups (e.g., F, Cl) enhance metabolic stability .

Thioether Linkage and Bioactivity

The 2-amino-2-oxoethyl thioether group is a critical feature shared with anti-inflammatory triazole-thioacetamides (). This moiety likely facilitates hydrogen bonding with biological targets, as demonstrated by the anti-inflammatory lead compound AS111 .

Comparison with Triazole Derivatives

Triazole-based analogs () exhibit distinct tautomeric behavior and heterocyclic diversity. For example, triazole-thiones () exist in equilibrium with thiol tautomers, which may influence redox activity and target interactions . In contrast, the target compound’s thiazole core provides a rigid scaffold that may enhance selectivity for specific enzymes or receptors.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

Methodology :

- Multi-step synthesis typically involves coupling thiazole derivatives with benzamide precursors. For example, thiol-ene reactions or nucleophilic substitutions are used to introduce the (2-amino-2-oxoethyl)thio group .

- Key factors include temperature control (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or THF for solubility), and catalysts like EDCI/HOBt for coupling reactions .

- Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodology :

- NMR (¹H/¹³C) confirms regiochemistry and functional group integrity (e.g., thioether, amide) .

- HPLC monitors reaction progress and quantifies purity, especially for detecting byproducts from side reactions .

- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodology :

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Antimicrobial Activity : Broth microdilution for minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to identify mechanistic pathways .

Q. How can solubility and stability be optimized for in vitro studies?

Methodology :

- Use co-solvents (e.g., DMSO ≤0.1% in aqueous buffers) to enhance solubility while avoiding cytotoxicity .

- Stability tests under varying pH (4–9) and temperatures (4–37°C) via HPLC to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Methodology :

- Systematically modify substituents (e.g., phenyl ring substituents, thiazole methyl groups) and test analogs in bioassays .

- Use computational tools (e.g., molecular docking) to predict binding affinities to targets like kinases or DNA .

- Compare IC₅₀ values of analogs to identify critical functional groups (e.g., thioether linkage enhances membrane permeability) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodology :

- Orthogonal Assays : Validate initial findings with alternative methods (e.g., ATPase assays vs. cell viability for cytotoxicity) .

- Dose-Response Curves : Test a broader concentration range to rule out off-target effects at high doses .

- Batch Reprodubility Checks : Ensure synthetic consistency via NMR and HPLC across batches .

Q. What experimental approaches elucidate the compound’s mechanism of action?

Methodology :

- CRISPR Screens : Identify gene knockouts that confer resistance/sensitivity to the compound .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .

- Metabolomics : Track metabolic shifts in treated cells via LC-MS to pinpoint pathways affected .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed?

Methodology :

- Microsomal Stability Assays : Incubate with liver microsomes to measure half-life (t₁/₂) and CYP450 interactions .

- Plasma Protein Binding : Use ultrafiltration to quantify free vs. bound fractions .

- In Vivo PK Studies : Administer to rodent models and analyze plasma levels via LC-MS/MS .

Q. What computational methods predict off-target interactions or toxicity risks?

Methodology :

- Pharmacophore Modeling : Map structural motifs against databases like ChEMBL to identify potential off-targets .

- ToxCast Screening : Use EPA’s ToxCast database to predict endocrine disruption or hepatotoxicity .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does stereochemistry have on activity?

Methodology :

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H .

- Circular Dichroism (CD) : Confirm absolute configuration and correlate with activity data .

- Test separated enantiomers in bioassays to identify stereospecific effects (e.g., R-enantiomer may show 10x higher potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.